PDK1 Binding Affinity: Weak μM-Range Ligand Contrasts with Sub-Nanomolar Inhibitors, Defining a Distinct Application Niche
This compound activates human PDK1 catalytic activity with an EC₅₀ of 2,000 nM and binds the PDK1 PIF pocket with a Kd of 8,000 nM [1]. In contrast, the structurally unrelated but therapeutically optimized PDK1 inhibitor BDBM105267 (US8575203, I-34) achieves an IC₅₀ of 3 nM in a PDK1 kinase inhibition assay [2]. This ~667-fold difference (EC₅₀ ratio) categorically separates the two compounds: the target compound falls within the typical fragment-like affinity range (Kd > 1 mM to low μM), whereas the comparator is a lead-like, single-digit nanomolar inhibitor.
| Evidence Dimension | PDK1 target engagement potency |
|---|---|
| Target Compound Data | EC₅₀ = 2,000 nM; Kd = 8,000 nM (PDK1 PIF pocket) |
| Comparator Or Baseline | BDBM105267: IC₅₀ = 3 nM (PDK1 kinase inhibition) |
| Quantified Difference | ~667-fold weaker (EC₅₀ ratio); 2,667-fold weaker (Kd ratio) |
| Conditions | Target: Human PDK1 catalytic activity; Substrate: PIFtide; Detection: [γ-³²P]-ATP phosphor imager (target compound) vs. in vitro kinase assay (comparator) |
Why This Matters
This weak affinity precludes the compound as a lead-like PDK1 inhibitor but makes it a rational choice as a fragment starting point for structure-based optimization or as a low-affinity probe for mechanistic studies where potent pathway suppression is undesirable.
- [1] BindingDB. BDBM50125816 (CHEMBL1439113). Affinity Data: EC₅₀ = 2.00E+3 nM; Kd = 8.00E+3 nM for human PDK1. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50125816 View Source
- [2] BindingDB. BDBM105267 (US8575203, I-34). IC₅₀ = 3 nM for human PDK1. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=105267 View Source
